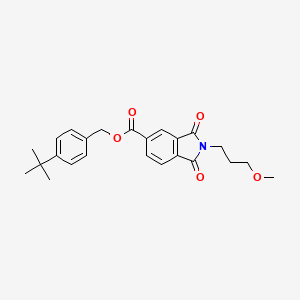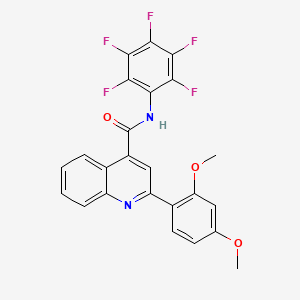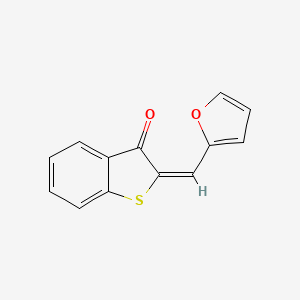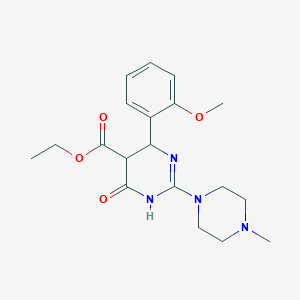
4-tert-butylbenzyl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate
Übersicht
Beschreibung
4-tert-butylbenzyl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate, also known as TBB, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potential inhibitor of the protein kinase CK2, and has since been found to have a range of other biological activities. In
Wirkmechanismus
The mechanism of action of 4-tert-butylbenzyl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate is complex and not fully understood, but it is thought to involve the binding of the molecule to the ATP-binding site of CK2. This binding prevents the transfer of phosphate groups to downstream targets, leading to the inhibition of CK2 activity. This compound has also been shown to have other effects, such as the induction of apoptosis in cancer cells and the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the specific application and concentration used. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. In neuroscience research, this compound has been used to study the role of CK2 in synaptic plasticity and memory formation. This compound has also been shown to have anti-inflammatory effects, and has been used to study the role of the NF-κB signaling pathway in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-tert-butylbenzyl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate is its specificity for CK2, which allows for the selective inhibition of this protein kinase without affecting other signaling pathways. This compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, this compound does have some limitations, including its potential for off-target effects and its relatively low potency compared to other CK2 inhibitors.
Zukünftige Richtungen
There are many potential future directions for research on 4-tert-butylbenzyl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the use of this compound as a tool to study the role of CK2 in other diseases and physiological processes. Finally, this compound could be used as a starting point for the development of new drugs with anti-cancer, anti-inflammatory, or neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
4-tert-butylbenzyl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate has been used in a wide range of scientific research applications, including cancer research, neuroscience, and drug discovery. One of its most well-known uses is as an inhibitor of CK2, a protein kinase that is involved in a variety of cellular processes including cell growth and differentiation. This compound has been shown to inhibit CK2 activity in vitro and in vivo, and has been used to study the role of CK2 in cancer and other diseases.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)methyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)18-9-6-16(7-10-18)15-30-23(28)17-8-11-19-20(14-17)22(27)25(21(19)26)12-5-13-29-4/h6-11,14H,5,12-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLORYDLKZJEEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-tert-butylphenoxy)-5-[(2,4-dimethylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4714585.png)
![3-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B4714586.png)




![2-[4-chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B4714636.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-thienylmethyl)-2-furamide](/img/structure/B4714641.png)
![N-cyclopentyl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4714648.png)
![2-{[3-cyano-6-(2-thienyl)-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4714653.png)
![7-hydroxy-N'-[1-(4-isobutylphenyl)ethylidene]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B4714660.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4714664.png)
![N-(3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4714667.png)
![4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4714675.png)